molecular formula C14H12O3 B057114 4-Benzyloxybenzoic acid CAS No. 1486-51-7

4-Benzyloxybenzoic acid

Cat. No. B057114
CAS RN: 1486-51-7
M. Wt: 228.24 g/mol
InChI Key: AQSCHALQLXXKKC-UHFFFAOYSA-N
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Description

4-Benzyloxybenzoic acid is a substituted benzoic acid . It is a member of benzoic acids .


Synthesis Analysis

4-Benzyloxybenzoic acid can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide .


Molecular Structure Analysis

The molecular formula of 4-Benzyloxybenzoic acid is C14H12O3 . The IUPAC name is 4-phenylmethoxybenzoic acid . The InChI is InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) . The Canonical SMILES is C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of 4-Benzyloxybenzoic acid is 228.24 g/mol . More detailed physical and chemical properties are not available at the moment.

Scientific Research Applications

  • Pharmacology and Medical Research:

    • Hypolipidemic Activity : Ethyl 4-benzyloxybenzoate and its related compounds, including ethyl 4-benzyloxybenzoic acid, have been synthesized and evaluated for potential hypolipidemic activity. They have shown to inhibit cholesterol and free fatty acid biosynthesis, indicating potential for cholesterol-lowering activities (Baggaley et al., 1977).
    • Dermal Metabolism : Parabens, which are esters of 4-hydroxybenzoic acid, are widely used in various products. Understanding the dermal absorption and hydrolysis of these compounds, including their transformation to 4-hydroxybenzoic acid, is essential for evaluating their disposition and potential localised toxicity after dermal exposure (Jewell et al., 2007).
    • Glycerolipid Metabolism : Ethyl 4-benzyloxybenzoate (BRL 10894) and related compounds have been studied for their involvement in glycerolipid metabolism. They can produce abnormal metabolites, indicating their intimate involvement in exogenous acid turnover in lipid metabolism (Fears et al., 1978).
  • Material Science and Chemistry:

    • Crystal Structure Analysis : A structural study of four benzyloxybenzoic acids, including 4-benzyloxybenzoic acid, has been conducted to understand the interplay of strong and weak intermolecular interactions. This is crucial for developing materials with specific properties (Chattopadhyay et al., 2013).
    • Biosensors : A synthetic biosensor for detecting benzoic acid derivatives has been developed, which could detect in vivo production of 4-hydroxybenzoic acid in a genetically modified yeast strain. This is significant for high-throughput screening in microbial strain optimization (Castaño-Cerezo et al., 2020).
  • Toxicology and Safety Studies:

    • Toxicity Assessment : Research on various benzoic acid derivatives, including 4-methoxybenzoic and 4-chlorobenzoic acids, has been conducted to understand their toxic properties. The studies focus on the effects of these compounds on biochemical parameters and the histological impact on vital organs, providing insights into their safety profiles (Gorokhova et al., 2020).

Safety And Hazards

4-Benzyloxybenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSCHALQLXXKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164030
Record name 4-Benzyloxybenzoic acid
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxybenzoic acid

CAS RN

1486-51-7
Record name 4-(Benzyloxy)benzoic acid
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Record name 4-Benzyloxybenzoic acid
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Record name 4-Benzyloxybenzoic acid
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Record name p-(benzyloxy)benzoic acid
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Record name 4-BENZYLOXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

To the solution of 0.5 g KOH in 40 ml MeOH, was added 6.5 mmol of ethyl 4-benzyloxybenzoate. After the resulting mixture was refluxed for 4 hrs, the excess methanol was removed. The residue was mixed with 30 ml water and extracted with ether twice. The water solution was acidified with conc. HCl and extracted with ethyl acetate. The ethyl acetate solution was washed with brine and dried. After evaporation of solvent, pure product was obtained in quantitative yield.
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0.5 g
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6.5 mmol
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40 mL
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Synthesis routes and methods II

Procedure details

A solution 4-benzyloxy-benzoic acid methyl ester (3) (1 equi.) and potassium hydroxide (3.5 equi.) in water-ethanol (1:1) (25 mL/mmole) was stirred at 80 C temperature for 2 h., cooled to room temperature, quenched with hydrochloric acid (5%). The resulting white solid was filtered, washed with water, and dried under vacuum to give 4-benzyloxy-benzoic acid (4)) as a white solid (80%).
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water ethanol
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Synthesis routes and methods III

Procedure details

4-(Phenylmethoxy)benzoic acid. In a modification of the literature method [E. L. Elied, R. P. Anderson, Reactions of esters with targeting amines. I. Benzyl esters from methyl esters and benzyldimethylamine, J. Am. Chem. Soc., 1952, 74, 547-549] a mixture of 4-hydroxybenzoic acid (27.6 g, 200 mmol), chloromethylbenzene (57.0 g, 450 mmol), potassium carbonate (50 g) and sodium iodide (25 g) was boiled under reflux in acetonitrile (500 mL) for 16 h. The suspension was filtered and the solvent was evaporated from the filtrate under reduced pressure. The residue was recrystallised from ethanol to give phenylmethyl 4-(phenylmethoxy)benzoate (48.8 g, 76%). Phenylmethyl 4-(phenylmethoxy)benzoate (48.8 g, 150 mmol) was boiled under reflux with aqueous sodium hydroxide (2M; 250 mL) and ethanol (250 mL) for 4 h. The ethanol was evaporated under reduced pressure. Water (1000 mL) was added. The white solid was collected by filtration, warmed to 65° C. with aqueous sulphuric acid (2M; 300 mL) for 1 h and extracted with warm ethyl acetate. The ethyl acetate solution was dried with anhydrous magnesium sulphate and the solvent was evaporated under reduced pressure to give 4-(phenylmethoxy)benzoic acid (27.15 g, 80%). The filtrate was washed twice with diethyl ether, acidified by addition of sulphuric acid (2M) and extracted with diethyl ether. Evaporation of the diethyl ether gave a further portion of 4-(phenylmethoxy)benzoic acid (6.0 g, 18%). The total yield was 98%.
Quantity
48.8 g
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reactant
Reaction Step One
Quantity
250 mL
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Quantity
250 mL
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 132.5 g ethyl-4-hydroxybenzoate, 135 g K2CO3 and 110 ml benzyl chloride in 900 ml of ethanol was refluxed under stirring for 18 hrs. The mixture was warm filtered, and the filtrate evaporated. The residue was dissolved in 700 ml of water, 98 g of KOH was added, whereafter the mixture was refluxed with stirring for 2 hrs, or until a clear solution was obtained. The pH of the solution was adjusted to pH 1 with conc. HCl, and the crystalline material formed was filtered off. The identity of the product was confirmed with NMR.
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132.5 g
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reactant
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135 g
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110 mL
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900 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

To a suspension of 15.0 g of methyl 4-benzyloxybenzoate in 225 ml of methanol were added 18.6 ml of a 5N solution of sodium hydroxide. The mixture was heated at reflux for 18 hours. The solution was cooled to room temperature and acidified to pH 3 by addition of 6N hydrochloric acid. The resulting white precipitate was filtered to give 13.6 g of the title compound: 300-MHz 1H NMR (DMSO-d6) δ5.18 (s, 2 H), 7.04 (d, J=9 Hz, 2 H), 7.26-7.49 (m, 5 H), 7.86 (d, J=9 Hz, 2 H), 12.3 (b s, 1 H).
Quantity
15 g
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225 mL
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
262
Citations
R FEARS, DH RICHARDS - 1981 - portlandpress.com
… We have shown previously (Fears et al., 1978) that the novel hypolipidaemic agent BRL 14280 (4-benzyloxybenzoic acid) and a number of other pharmacologically important acids can …
Number of citations: 4 portlandpress.com
B Chattopadhyay, U Das, M Mukherjee… - …, 2013 - pubs.rsc.org
Crystal structures of two benzyloxybenzoic acids (1 and 2) and two benzyloxyanilines (3 and 4) have been solved from laboratory X-ray powder diffraction data using the direct space …
Number of citations: 9 pubs.rsc.org
K Waisser, J Kuneš, J Klimeš, M Polášek… - Collection of …, 1993 - cccc.uochb.cas.cz
… acid (IV), 4-butoxybenzoic acid (V), 4-pentoxybenzoic acid (VI), 4-allyloxybenzoic acid (IX), 4-isopropoxybenzoic acid (VII), 4-isobutoxybenzoic acid (VIII) and 4-benzyloxybenzoic acid (X…
Number of citations: 10 cccc.uochb.cas.cz
LY Chiang - Molecular Crystals and Liquid Crystals, 1987 - Taylor & Francis
… Hydrolysis of this benzoate in alkaline solution gave 4-benzyloxybenzoic acid (5)12 in an overall yield of 92%. The ester condensation reaction was carried out between benzoic acid …
Number of citations: 5 www.tandfonline.com
LA Grigoryan, MA Kaldrikyan… - Pharmaceutical …, 2012 - Springer
3-Thio-4-phenyl-5-[2-(4-)benzyloxyphenyl]-1,2,4-triazoles were prepared by cyclization of the corresponding thiosemicarbazides in alkaline medium. The 2-N-substituted derivatives of …
Number of citations: 6 link.springer.com
J Pérez, I da Silva, JL Serrano, J García, M Martínez… - Acta Cryst, 2011 - scripts.iucr.org
The benzyloxy-benzene derivatives form an important class of organic compounds with a wide range of analytical and biological applications. The structural characterization of five …
Number of citations: 7 scripts.iucr.org
KH Baggaley, R Fears, RM Hindley… - Journal of Medicinal …, 1977 - ACS Publications
… Ethyl 4-benzyloxybenzoate, ethyl-4-benzyloxybenzoic acid, ethyl 4-p-bromobenzyloxybenzoate, and ethyl 4-o-… A mixture of 4-benzyloxybenzoic acid (2) (5.7 g, 0.025 mol) and KOH (1.4 …
Number of citations: 32 pubs.acs.org
PC Astles, TJ Brown, CM Handscombe… - European journal of …, 1997 - Elsevier
This paper describes the discovery of a new non-peptide endothelin A (ET A ) selective ligand, 2,4-dibenzyloxybenzoic acid 3, which inhibits the binding of [ 125 I]ET-1 to ET A receptors …
Number of citations: 14 www.sciencedirect.com
HNS Murthy, BK Sadashiva - Liquid crystals, 2002 - Taylor & Francis
… (ii, X 5 F, Y 5 H) and 3- uoro-4-benzyloxybenzoic acid (ii, X 5 H, Y 5 F) were … 2-Methyl-4-benzyloxybenzoic acid (ii, X 5 CH3, Y 5 H) and 2-ethyl-4-benzyloxybenzoic acid (ii, X5 C2H5, …
Number of citations: 112 www.tandfonline.com
MA Kaldrikyan, RG Melik-Ohanjanyan… - Pharmaceutical …, 2017 - Springer
… A mixture of 10 mmol of 4-benzyloxybenzoic acid hydrazide and 10 mmol of the corresponding benzyl(cyclohexyl, allyl)isothiocyanate in 30 ml of ethanol was boiled for 4 – 5 h. …
Number of citations: 2 link.springer.com

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